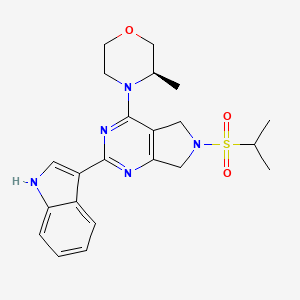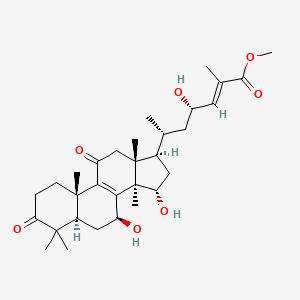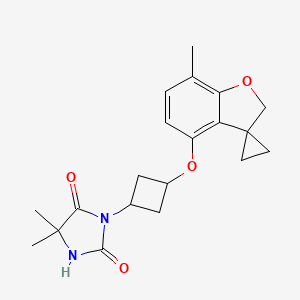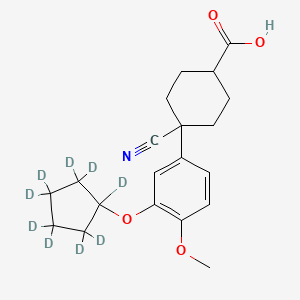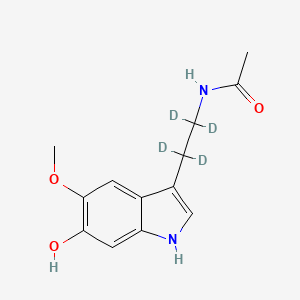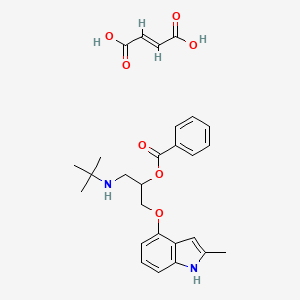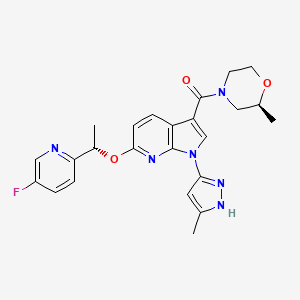![molecular formula C65H129N3O32 B12422938 (4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid is a complex organic molecule characterized by its extensive ethoxy chain and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the ethoxy chain: This step involves the sequential addition of ethoxy groups to a central backbone. Reagents such as ethylene oxide and catalysts like potassium hydroxide are commonly used.
Introduction of amino and methoxy groups: Aminoethoxy and methoxyethoxy groups are introduced through nucleophilic substitution reactions. Common reagents include aminoethanol and methoxyethanol.
Formation of the propanoylamino group: This involves the reaction of a suitable amine with a propanoyl chloride derivative under basic conditions.
Final assembly: The various fragments are coupled together using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy chains, with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Its functional groups may serve as ligands in catalytic reactions.
Biology
Bioconjugation: The compound’s multiple functional groups make it suitable for conjugation with biomolecules, such as proteins or nucleic acids.
Drug delivery: Its extensive ethoxy chain can be used to modify the solubility and bioavailability of drugs.
Medicine
Therapeutic agents: Potential use in the development of new therapeutic agents due to its unique structure and functional groups.
Diagnostics: Use in diagnostic assays and imaging due to its ability to conjugate with various biomolecules.
Industry
Materials science: Use in the development of new materials, such as polymers or coatings, due to its extensive ethoxy chain.
Chemical sensors: Potential use in the development of chemical sensors due to its reactivity and functional groups.
作用機序
The compound exerts its effects through interactions with various molecular targets, including enzymes, receptors, and nucleic acids. Its extensive ethoxy chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The amino and methoxy groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): Similar in having extensive ethoxy chains but lacks the amino and methoxy groups.
Polypropylene glycol (PPG): Similar in having extensive ether chains but with different alkyl groups.
Aminoethoxyethanol: Contains amino and ethoxy groups but lacks the extensive chain and other functional groups.
Uniqueness
Functional diversity: The compound’s combination of amino, methoxy, and ethoxy groups provides unique reactivity and binding properties.
Chain length: The extensive ethoxy chain offers multiple points of interaction, enhancing its versatility in various applications.
Structural complexity: The compound’s complex structure allows for a wide range of chemical modifications and applications.
特性
分子式 |
C65H129N3O32 |
|---|---|
分子量 |
1464.7 g/mol |
IUPAC名 |
(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H129N3O32/c1-73-10-11-77-18-19-81-24-25-83-28-29-85-32-33-87-36-37-89-40-41-91-44-45-93-48-49-95-52-53-97-56-57-99-60-61-100-59-58-98-55-54-96-51-50-94-47-46-92-43-42-90-39-38-88-35-34-86-31-30-84-27-26-82-23-22-80-17-14-76-9-6-67-65(72)62(2-3-64(70)71)68-63(69)4-7-74-12-15-78-20-21-79-16-13-75-8-5-66/h62H,2-61,66H2,1H3,(H,67,72)(H,68,69)(H,70,71)/t62-/m0/s1 |
InChIキー |
IHUHCBYWCAMPRW-PNVGIOEQSA-N |
異性体SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCOCCOCCOCCOCCN |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


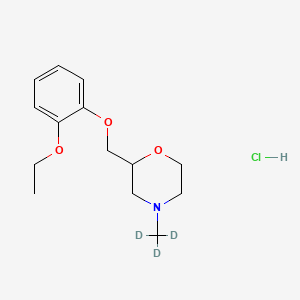
![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

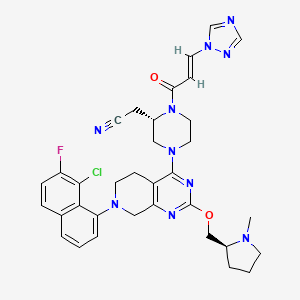
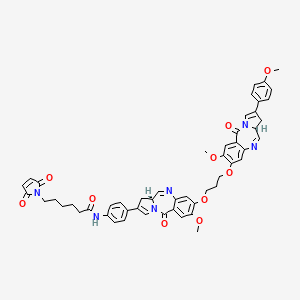
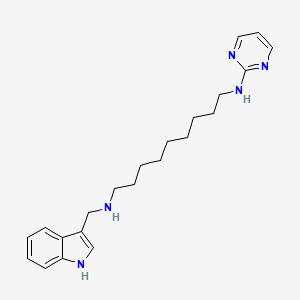
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
